molecular formula C11H10O5S B1520255 3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid CAS No. 1178181-16-2

3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid

Cat. No. B1520255
CAS RN: 1178181-16-2
M. Wt: 254.26 g/mol
InChI Key: TXSMHPZAXHCPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid” is a complex organic molecule. It contains a benzofuran moiety, which is a type of aromatic organic compound that consists of a benzene ring fused to a furan ring . It also contains a methanesulfonylmethyl group, which is a derivative of methanesulfonic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzofuran and methanesulfonylmethyl groups. These groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing benzofuran and methanesulfonylmethyl groups are known to participate in a variety of chemical reactions. For instance, benzofurans can undergo electrophilic substitution reactions, while methanesulfonic acid derivatives are often used as reagents in organic synthesis .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature. Its solubility in water and other solvents would depend on the specific arrangement of its functional groups .

Scientific Research Applications

Alzheimer's Disease Treatment

One study explored the use of 3-amino-1-propanesulfonic acid (3APS), a compound with a similar sulfonic acid functional group, in Alzheimer's disease. It was found to cross the blood-brain barrier and reduce CSF Aβ42 levels in patients, suggesting potential disease-modifying effects (Aisen et al., 2006).

Occupational Exposure and Toxicity

Research has identified ethyl-m-aminobenzoic acid methanesulfonate (MS-222) as a retinotoxic compound in occupational settings. This indicates the importance of careful handling and potential risks associated with chronic exposure to methanesulfonate compounds (Bernstein, Digre, & Creel, 1997).

Metabolic Pathways

A study focusing on the transamination of methionine highlights the biochemical pathways involving methanesulfonate-related compounds, providing insights into their metabolism and potential interactions with biological systems (Blom et al., 1989).

Biomarkers of Exposure

Research on benzene metabolism utilized methanesulfonic acid derivatives to investigate the formation of protein adducts as biomarkers, underscoring the chemical's role in environmental health studies (Rappaport et al., 2005).

Chemical Sensitization and Asthma

Cases of occupational asthma, rhinitis, and contact urticaria have been linked to 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, a compound related to the one , indicating potential risks of sensitization and respiratory issues in occupational settings (Suojalehto et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug or a reagent in a chemical reaction, its mechanism of action would depend on its specific use .

Safety and Hazards

As with any chemical compound, handling “3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the specific context in which it’s being used .

properties

IUPAC Name

3-(methylsulfonylmethyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5S/c1-17(14,15)6-8-7-4-2-3-5-9(7)16-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSMHPZAXHCPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(OC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 3
3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 4
3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.